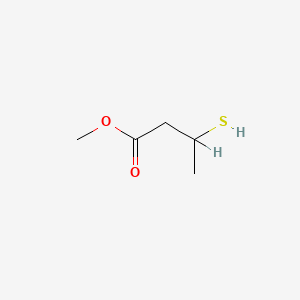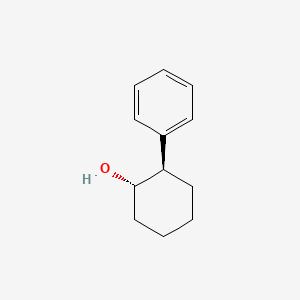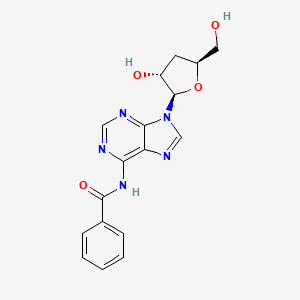
N6-苯甲酰-3'-脱氧腺苷
描述
N6-Benzoyl-3’-deoxyadenosine is a modified nucleoside derivative of deoxyadenosine, where the hydrogen atom at the N6 position of the adenine base is replaced by a benzoyl group
科学研究应用
N6-Benzoyl-3’-deoxyadenosine has diverse applications in scientific research:
作用机制
Target of Action
N6-Benzoyl-3’-deoxyadenosine is a purine nucleoside analog . The primary targets of N6-Benzoyl-3’-deoxyadenosine are likely to be enzymes involved in DNA synthesis and repair, given the known interactions of other deoxyadenosine analogs .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets by integrating into the dna structure during replication, thereby disrupting the process and leading to dna damage .
Biochemical Pathways
N6-Benzoyl-3’-deoxyadenosine, as a deoxyadenosine analog, may affect the biochemical pathways involved in DNA synthesis and repair . This could lead to downstream effects such as the induction of apoptosis or cell cycle arrest, which are common responses to DNA damage.
Result of Action
The molecular and cellular effects of N6-Benzoyl-3’-deoxyadenosine’s action would likely involve DNA damage, potentially leading to cell cycle arrest and apoptosis . This could result in the inhibition of cell proliferation, particularly in cancer cells.
Action Environment
The action, efficacy, and stability of N6-Benzoyl-3’-deoxyadenosine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other substances, such as enzymes or proteins that interact with N6-Benzoyl-3’-deoxyadenosine, could also influence its action.
生化分析
Biochemical Properties
N6-Benzoyl-3’-deoxyadenosine plays a significant role in biochemical reactions, particularly in the synthesis of oligoribonucleotides. It interacts with various enzymes, including DNA polymerases and nucleoside phosphorylases, which facilitate its incorporation into nucleic acids. The benzoyl group at the N6 position enhances the compound’s binding affinity to certain enzymes, thereby influencing the efficiency of nucleic acid synthesis. Additionally, N6-Benzoyl-3’-deoxyadenosine can inhibit DNA synthesis by competing with natural nucleosides, making it a potential candidate for anticancer therapies .
Cellular Effects
N6-Benzoyl-3’-deoxyadenosine exerts diverse effects on cellular processes. It can induce apoptosis in cancer cells by inhibiting DNA synthesis and triggering cell death pathways. The compound also affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism. In addition, N6-Benzoyl-3’-deoxyadenosine has been shown to influence mitochondrial function, potentially impacting energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of N6-Benzoyl-3’-deoxyadenosine involves its incorporation into DNA and RNA, where it can disrupt normal nucleic acid function. The benzoyl group at the N6 position enhances the compound’s binding affinity to nucleic acid-binding proteins, leading to inhibition of DNA and RNA polymerases. This inhibition results in the cessation of nucleic acid synthesis, ultimately triggering cell death. Additionally, N6-Benzoyl-3’-deoxyadenosine can interfere with the activity of enzymes involved in DNA repair, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6-Benzoyl-3’-deoxyadenosine can vary over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat. In vitro studies have shown that N6-Benzoyl-3’-deoxyadenosine can induce immediate cytotoxic effects, while long-term exposure may lead to cumulative damage to cellular DNA and RNA. In vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days after administration, highlighting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of N6-Benzoyl-3’-deoxyadenosine in animal models are dose-dependent. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. Higher doses may result in adverse effects, including bone marrow suppression, gastrointestinal disturbances, and hepatotoxicity. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
N6-Benzoyl-3’-deoxyadenosine is metabolized through pathways involving nucleoside phosphorylases and deaminases. These enzymes catalyze the conversion of the compound into its active metabolites, which can then be incorporated into nucleic acids. The metabolic flux of N6-Benzoyl-3’-deoxyadenosine can influence the levels of various metabolites, potentially affecting cellular energy balance and redox status .
Transport and Distribution
Within cells, N6-Benzoyl-3’-deoxyadenosine is transported by nucleoside transporters, which facilitate its uptake and distribution across cellular compartments. The compound can accumulate in the nucleus, where it exerts its effects on DNA and RNA synthesis. Additionally, N6-Benzoyl-3’-deoxyadenosine can be distributed to mitochondria, influencing mitochondrial DNA replication and transcription .
Subcellular Localization
N6-Benzoyl-3’-deoxyadenosine is primarily localized in the nucleus and mitochondria. In the nucleus, it interacts with DNA and RNA polymerases, inhibiting nucleic acid synthesis. In mitochondria, the compound can affect mitochondrial DNA replication and transcription, potentially leading to altered mitochondrial function. The subcellular localization of N6-Benzoyl-3’-deoxyadenosine is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-3’-deoxyadenosine typically involves the protection of the amino group at the N6 position of deoxyadenosine with a benzoyl group. One common method includes the following steps :
Protection of Adenosine: Adenosine is reacted with a protective agent, such as trimethylchlorosilane, in the presence of a solvent and a catalyst. This step ensures the selective protection of the N6 position.
Benzoylation: The protected adenosine is then treated with benzoyl chloride to introduce the benzoyl group at the N6 position.
Deprotection: The protective groups are removed under mild conditions, typically using ammonia water, to yield N6-Benzoyl-3’-deoxyadenosine.
Industrial Production Methods: Industrial production of N6-Benzoyl-3’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale production. The process emphasizes high atom utilization, minimal generation of toxic byproducts, and efficient recycling of reagents .
化学反应分析
Types of Reactions: N6-Benzoyl-3’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzoyl group or other functional groups.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) compounds and Fenton reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce various functional groups at the N6 position .
相似化合物的比较
- N6-methyl-2’-deoxyadenosine
- N6-alkyl-2’-deoxyadenosine
- N6-phthaloyl-2’-deoxyadenosine
属性
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-7-11-6-12(24)17(26-11)22-9-20-13-14(18-8-19-15(13)22)21-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPRDDYSJSKPJF-XWCIJXRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434349 | |
| Record name | AG-H-07088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76902-49-3 | |
| Record name | AG-H-07088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


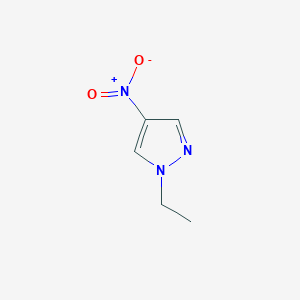

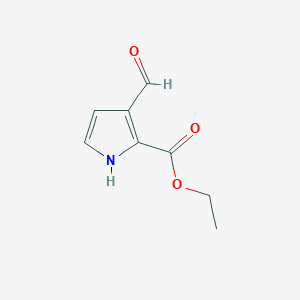
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)

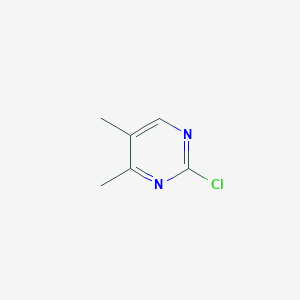
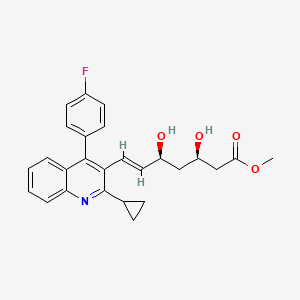
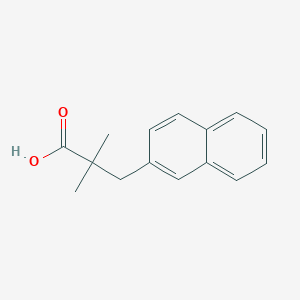
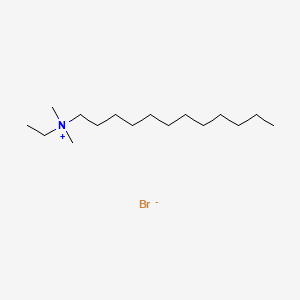
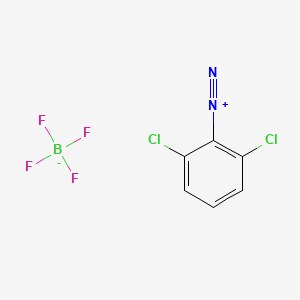
![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
